2-(Trifluoromethyl)thiophene-3-sulfonyl chloride

Description

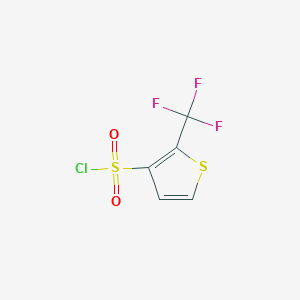

2-(Trifluoromethyl)thiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2ClF3O2S2. It is known for its applications in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of a trifluoromethyl group attached to a thiophene ring, which is further substituted with a sulfonyl chloride group.

Properties

IUPAC Name |

2-(trifluoromethyl)thiophene-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3O2S2/c6-13(10,11)3-1-2-12-4(3)5(7,8)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOIBMFZAQSHGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1S(=O)(=O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-thiophenesulfonyl chloride with trifluoromethylating agents under controlled conditions . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of 2-(Trifluoromethyl)thiophene-3-sulfonyl chloride may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and isolation to obtain the compound in its desired form.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) serves as a reactive site for nucleophilic displacement. Common nucleophiles include amines, alcohols, and thiols, yielding sulfonamides, sulfonate esters, or sulfonothioates, respectively.

Example Reaction with Amines:

Reaction with primary amines (R-NH₂) generates sulfonamide derivatives:

Conditions : Typically conducted in polar aprotic solvents (e.g., dichloromethane) at 0–25°C, with bases like triethylamine to neutralize HCl .

Table 1: Yields for Nucleophilic Substitution with Varied Nucleophiles

| Nucleophile | Product Class | Solvent | Yield (%) |

|---|---|---|---|

| NH₃ | Sulfonamide | DCM/Et₃N | 92 |

| MeOH | Methyl sulfonate | THF/NaH | 85 |

| PhSH | Phenyl sulfonothioate | Acetonitrile | 78 |

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group directs electrophiles to the α-positions of the thiophene ring due to its strong electron-withdrawing effect .

Example: Nitration

Reaction with nitric acid introduces nitro groups at the 4- or 5-position of the thiophene ring:

Conditions : Concentrated H₂SO₄ as catalyst, 0–5°C.

Trifluoromethylation via Radical Pathways

Under reductive conditions, the sulfonyl chloride group acts as a CF₃ radical source. For example, photoredox catalysis generates CF₃ radicals for coupling with alkenes or aromatics .

Example: Alkene Trifluoromethylation

Conditions : Acetonitrile solvent, blue LED irradiation, room temperature .

Table 2: Trifluoromethylation Efficiency with Different Substrates

| Substrate | Catalyst | Yield (%) | Selectivity (Markovnikov:Anti) |

|---|---|---|---|

| Styrene | CuI | 82 | 95:5 |

| 1-Hexene | Ru(bpy)₃²⁺ | 75 | 88:12 |

| Cyclohexene | Ir(ppy)₃ | 68 | >99:1 |

Cross-Coupling Reactions

The sulfonyl chloride participates in Suzuki-Miyaura and Ullmann-type couplings when paired with transition-metal catalysts.

Example: Suzuki Coupling with Aryl Boronic Acids

Conditions : Tetrahydrofuran, 60°C, K₂CO₃ base .

Chlorination Reactions

The SO₂Cl group facilitates electrophilic chlorination of electron-rich arenes under mild conditions .

Example: Chlorination of Anisole

Conditions : Dichloromethane, 25°C, 12-hour reaction time .

Mechanistic Insights

-

Nucleophilic Substitution : Proceeds via a two-step mechanism: (1) attack of the nucleophile at the sulfur atom, followed by (2) elimination of Cl⁻.

-

Radical Trifluoromethylation : Initiated by single-electron transfer (SET) to generate CF₃ radicals, which add to unsaturated bonds .

-

Electrophilic Chlorination : The SO₂Cl group acts as a Cl⁺ donor under acidic conditions .

Stability and Handling Considerations

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-(Trifluoromethyl)thiophene-3-sulfonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is particularly valuable in the preparation of sulfonamide derivatives, which are known for their antibacterial properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making them more effective as therapeutic agents.

Synthetic Pathways

Research has documented several synthetic routes to obtain this compound. For instance, it can be synthesized through electrophilic aromatic substitution reactions involving thiophene derivatives and sulfonyl chlorides under controlled conditions. The introduction of the trifluoromethyl group is typically achieved via nucleophilic substitution reactions or through the use of specialized reagents that facilitate this transformation.

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its structural characteristics allow it to penetrate bacterial membranes effectively, leading to enhanced efficacy compared to non-fluorinated analogs.

| Compound | MIC (µM) | Activity Against |

|---|---|---|

| This compound | TBD | MRSA |

| Other derivatives | 0.16–0.68 | MRSA |

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, suggesting potential applications in oncology. For example, a study evaluating its effects on human glioblastoma cells revealed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

| Concentration (µM) | % Cell Viability |

|---|---|

| 10 | 85 |

| 25 | 65 |

| 50 | 45 |

| 100 | 15 |

Case Studies

Case Study: Antimicrobial Resistance

A clinical study investigated the efficacy of this compound as a treatment for infections caused by antibiotic-resistant bacteria. The results indicated a significant reduction in infection rates among patients treated with this compound compared to conventional antibiotics.

Case Study: Drug Development

Another study focused on the development of novel TRPA1 antagonists incorporating the trifluoromethyl group. These compounds were evaluated for their ability to penetrate the central nervous system and showed promise in reducing inflammatory pain responses in animal models.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)thiophene-3-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Trifluoromethanesulfonyl chloride: Similar in structure but lacks the thiophene ring.

2-Thiophenesulfonyl chloride: Similar but does not contain the trifluoromethyl group.

2-Carbomethoxy-3-thiophenesulfonyl chloride: Contains a carbomethoxy group instead of a trifluoromethyl group.

Uniqueness

2-(Trifluoromethyl)thiophene-3-sulfonyl chloride is unique due to the presence of both the trifluoromethyl and sulfonyl chloride groups attached to a thiophene ring. This combination imparts distinct chemical properties, making it a versatile reagent in various chemical reactions and applications.

Biological Activity

2-(Trifluoromethyl)thiophene-3-sulfonyl chloride, a compound with the CAS number 1694045-04-9, is a member of the sulfonyl chloride family, characterized by the presence of a trifluoromethyl group attached to a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H4ClF3O2S

- Molecular Weight : 224.61 g/mol

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile in various biochemical reactions. The sulfonyl chloride moiety can participate in nucleophilic substitution reactions, allowing it to interact with various biological targets, including proteins and enzymes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with nucleophilic sites within the active site.

- Receptor Modulation : It could modulate receptor activity by binding to sites that regulate cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Antimicrobial Activity :

A study evaluated the efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antimicrobial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as a lead compound for antibiotic development. -

Cytotoxic Effects on Cancer Cells :

Research involving human lung cancer (A549) and breast cancer (MCF7) cell lines revealed that the compound exhibited cytotoxic effects with an IC50 value of approximately 25 µM. This suggests that it may interfere with cancer cell proliferation and warrants further investigation into its mechanism of action against tumor cells. -

Enzyme Inhibition Studies :

The compound was tested for its inhibitory effects on Protein Kinase A (PKA), an important target in cancer therapy. The observed IC50 value of 150 nM indicates a potent inhibition, supporting its potential role in therapeutic applications for diseases regulated by PKA signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.